Crotonic Acid

Description

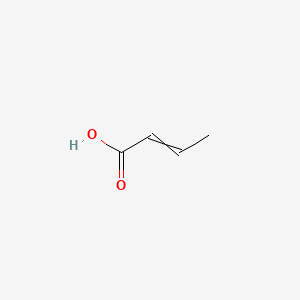

This compound is a but-2-enoic acid with a trans- double bond at C-2. It has been isolated from Daucus carota. It has a role as a plant metabolite. It is a conjugate acid of a crotonate.

This compound has been reported in Croton tiglium, Daucus carota, and other organisms with data available.

a stereospecific unsaturated carboxylic acid found in CROTON OIL

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQCZJRKDOVOX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | crotonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Crotonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880973 | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |

CAS No. |

3724-65-0, 107-93-7 | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Crotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Crotonic Acid: From Core Chemical Properties to Advanced Applications

This guide provides a comprehensive technical overview of crotonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's fundamental chemical properties, structure, and reactivity, and explores its significant applications, particularly in the synthesis of polymers and pharmaceuticals. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory and industrial applications.

Molecular Structure and Stereoisomerism

This compound, systematically named (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] Its structure features a carboxyl group (-COOH) conjugated with a carbon-carbon double bond, which is the basis for its reactivity.[1] The molecule exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the double bond.[3][4]

The trans isomer, commonly referred to as this compound, is the more stable of the two and is a white crystalline solid at room temperature.[4][5] The cis isomer, known as isothis compound, is a liquid.[4] The greater stability of the trans isomer is attributed to reduced steric hindrance between the methyl and carboxyl groups, which are positioned on opposite sides of the double bond.[1]

Caption: Geometric Isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are pivotal to its handling, reactivity, and applications. The trans isomer is a white, needle-like crystalline solid with a pungent odor.[4] It exhibits moderate solubility in water, which increases with temperature, and is readily soluble in many organic solvents, including ethanol and acetone.[3][6]

| Property | Value | References |

| Molecular Formula | C₄H₆O₂ | [1][7] |

| Molar Mass | 86.09 g/mol | [2][6] |

| Melting Point | 70-73 °C | [2][8] |

| Boiling Point | 185-189 °C | [2][8] |

| Density | 1.02 g/cm³ | [2] |

| pKa | 4.69 | [2][6] |

| Water Solubility | 94 g/L at 25 °C | [4][8] |

| Flash Point | 88 °C | [4][9] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of trans-crotonic acid typically shows a doublet for the methyl protons, and two distinct signals for the vinylic protons, often appearing as a doublet of quartets and a doublet, respectively. The carboxylic acid proton appears as a broad singlet. The chemical shift of one of the vinylic protons is notably downfield due to the deshielding effect of the adjacent carboxyl group.[10]

-

¹³C NMR: The carbon NMR spectrum displays four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the carbonyl carbon of the carboxylic acid.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=C stretch and C-H bends of the alkene and methyl groups.[12]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.[7]

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by the presence of both a carboxylic acid group and a carbon-carbon double bond. This dual functionality allows it to participate in a wide range of chemical transformations.[4]

Reactions of the Carboxylic Acid Group

-

Esterification: this compound can be esterified with alcohols in the presence of an acid catalyst to form crotonate esters.[4] This reaction is fundamental to the synthesis of various polymers and fine chemicals.

-

Acid Halide Formation: Reaction with thionyl chloride (SOCl₂) or other halogenating agents converts this compound into crotonyl chloride, a more reactive derivative used in acylation reactions.[4]

-

Anhydride Formation: Crotonic anhydride can be synthesized from this compound, for example, by reacting crotonyl chloride with sodium crotonate.[4]

Reactions of the Carbon-Carbon Double Bond

-

Addition Reactions: The double bond readily undergoes addition reactions. For instance, catalytic hydrogenation reduces this compound to butyric acid.[2][4] Halogens and hydrogen halides also add across the double bond to yield substituted butyric acids.[4]

-

Polymerization: this compound can undergo polymerization and copolymerization. Its copolymers with vinyl acetate are of significant industrial importance, finding use in adhesives and coatings.[2][3]

-

Diels-Alder Reaction: Due to its dienophilic nature, this compound can participate in Diels-Alder reactions with conjugated dienes to form cyclic compounds.[4][9]

-

Oxidation: The double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide to form 2,3-dihydroxybutanoic acid.[2][4]

Caption: Overview of Key Reactions of this compound.

Synthesis and Production

Industrial Production

The primary industrial route for the synthesis of this compound is the oxidation of crotonaldehyde.[2][13] This process is typically carried out using air or oxygen as the oxidant, often in the presence of a catalyst to improve efficiency and selectivity.[4][14] The reaction mixture is then purified, commonly through fractional distillation and crystallization, to yield high-purity trans-crotonic acid.[4][13]

Laboratory Synthesis

On a laboratory scale, this compound can be prepared through several methods, including:

-

Knoevenagel Condensation: The condensation of acetaldehyde with malonic acid in the presence of a base like pyridine.[2]

-

Aldol Condensation: The aldol condensation of acetaldehyde, followed by dehydration of the resulting 3-hydroxybutanal and subsequent oxidation.

-

Alkaline Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide followed by an intramolecular rearrangement of the double bond.[2]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis and have found numerous applications in the pharmaceutical and polymer industries.

Pharmaceutical Intermediates

This compound derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3][15] For instance:

-

DL-Threonine: this compound can be converted to the amino acid DL-threonine through a reaction with ammonia in the presence of a mercury(II) acetate catalyst.[2]

-

Crotamiton: The reaction of crotonyl chloride with N-ethyl-2-methylaniline yields crotamiton, a medication used as a scabicide and antipruritic.[2][13]

-

Cardiovascular Drugs: Derivatives such as methyl 3-aminocrotonate are intermediates in the synthesis of dihydropyridine-type calcium channel blockers like nifedipine and felodipine, which are used to treat hypertension and angina.[15]

Polymer Chemistry

The ability of this compound to copolymerize with other monomers is one of its most significant industrial applications.[3]

-

Adhesives and Coatings: Copolymers of this compound and vinyl acetate are widely used in the formulation of paints, adhesives, and lacquers.[2][15] The incorporation of this compound improves the hardness, water resistance, and adhesive properties of the resulting polymer.[3]

-

Hydrogels: Copolymers of this compound with monomers like acrylamide can form hydrogels.[15][16] These hydrogels have potential applications in controlled-release drug delivery systems and as superabsorbent materials.[15][16]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17] Therefore, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[17][19] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[19][20]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[19]

References

-

Sinoright. (n.d.). This compound: Characteristics, Applications and Excellent Q. Retrieved from [Link]

-

Filo. (2025, October 19). what is structure of this compound?. Retrieved from [Link]

-

Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Merck Index. (n.d.). This compound. Retrieved from [Link]

-

Britannica. (n.d.). This compound | chemical compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Utility of this compound (CAS 107-93-7). Retrieved from [Link]

-

Hocking, M. B. (1972). The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. Canadian Journal of Chemistry, 50(8), 1224-1232. Retrieved from [Link]

-

Kono Chem. (2022, August 25). What Are The Specific Applications Of this compound?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

-

Bio-Rad. (2005, October 9). This compound MSDS. Retrieved from [Link]

-

Dr. Divya P N. (2021, June 24). This compound [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

Eureka. (n.d.). Method for synthesizing this compound by oxidizing croton aldehyde selectively. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha-Crotonic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha-Crotonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US4918225A - Process for the preparation of pure crotonic acids.

-

ResearchGate. (n.d.). 1 H NMR spectra of this compound 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of this compound with amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical abstract:polyacrylamide/crotonic acid and its composites: Copolymer, Hydrogel, Cross-linked polymer, Nanocomposite, Carbon Nanotube …. Retrieved from [Link]

-

University of Baghdad Digital Repository. (n.d.). Synthesis and Polymerization of this compound – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

-

ResearchGate. (2020, June 20). (PDF) Synthesis and Polymerization of this compound -co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

Sources

- 1. what is structure of this compound? | Filo [askfilo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]

- 4. chemcess.com [chemcess.com]

- 5. This compound | chemical compound | Britannica [britannica.com]

- 6. This compound [drugfuture.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound CAS#: 107-93-7 [m.chemicalbook.com]

- 9. This compound | 107-93-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(3724-65-0) IR Spectrum [m.chemicalbook.com]

- 13. How is this compound produced?_Chemicalbook [chemicalbook.com]

- 14. Method for synthesizing this compound by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]

- 15. What Are The Specific Applications Of this compound? - News - Kono Chem [konochem.com]

- 16. researchgate.net [researchgate.net]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. nj.gov [nj.gov]

- 20. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Crotonic Acid

Abstract

This compound ((2E)-but-2-enoic acid), a short-chain unsaturated carboxylic acid, serves as a vital building block in the synthesis of polymers, resins, plasticizers, and pharmaceuticals.[1][2] Its utility in these applications is fundamentally governed by its solubility characteristics in various media. A comprehensive understanding of its solubility is paramount for designing efficient reaction conditions, developing robust purification protocols like crystallization, and formulating final products. This guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with empirical data and validated experimental methodologies.

Introduction: The Physicochemical Landscape of this compound

This compound (C₄H₆O₂) is a white to yellowish crystalline solid with a pungent odor.[1][3] It exists as the more stable trans-isomer of 2-butenoic acid, with its cis-counterpart being isothis compound.[2][3] Key physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 86.09 g/mol | [3] |

| Melting Point | 70-73 °C (343-346 K) | [1][4] |

| Boiling Point | 185-189 °C (458-462 K) | [4] |

| Density | ~1.02 g/cm³ at 25 °C | [4] |

| pKa | 4.69 at 25 °C | [5] |

The molecule's structure, featuring a polar carboxylic acid head and a short, non-polar hydrocarbon tail, dictates its solubility behavior, creating an interesting interplay of hydrophilic and hydrophobic interactions. Understanding this balance is critical for its application in diverse chemical environments.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. It is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol). The process is favorable (spontaneous) when ΔG_sol is negative. Several molecular-level factors influence these thermodynamic quantities.

Solute-Solvent Interactions and Polarity

The principle of "like dissolves like" is a foundational concept.

-

Polar Solvents: Solvents like water, alcohols, and acetone can engage in strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid group of this compound. In aqueous solutions, hydrogen bonds form between water molecules and the acid's carbonyl oxygen and hydroxyl group.[6] This interaction helps to overcome the crystal lattice energy of the solid this compound, favoring dissolution.

-

Non-Polar Solvents: In non-polar solvents like toluene or hydrocarbons, the primary solute-solvent interactions are weak van der Waals forces. The strong hydrogen bonding between this compound molecules, which leads to the formation of stable dimers, is not easily disrupted by these weak forces, resulting in lower solubility.[6]

The Role of Hydrogen Bonding

In its pure solid state, this compound molecules are strongly associated through hydrogen bonds, forming dimers.[6] For dissolution to occur, the energy input must be sufficient to break these solute-solute bonds and the solvent-solvent bonds, which is then compensated by the energy released upon forming new solute-solvent bonds. The ability of a solvent to act as a hydrogen bond donor or acceptor is therefore a critical determinant of this compound's solubility.

Effect of Temperature

The dissolution of this compound is generally an endothermic process, meaning it absorbs heat from the surroundings (ΔH_sol > 0).[7][8] According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. This positive temperature dependence is observed across a wide range of solvents.

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous common solvents. The data clearly illustrates the principles discussed above, with solubility being highest in polar, hydrogen-bonding solvents and increasing with temperature.

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Source(s) |

| Water | 0 | 41.5 | [3] |

| Water | 25 | 94.0 | [3][5] |

| Water | 40 | 656.0 | [3] |

| Ethanol | 25 | 525.0 (g/kg of solution) | [9] |

| Acetone | 25 | 530.0 (g/kg of solution) | [9] |

| Toluene | 25 | 375.0 (g/kg of solution) | [9] |

| Methanol | 5 | 400.95 | [7][8] (data derived) |

| Methanol | 25 | 801.35 | [7][8] (data derived) |

| Methanol | 50 | 1856.74 | [7][8] (data derived) |

| Ethyl Acetate | 5 | 224.78 | [7][8] (data derived) |

| Ethyl Acetate | 25 | 545.24 | [7][8] (data derived) |

| Ethyl Acetate | 50 | 1419.03 | [7][8] (data derived) |

| Acetonitrile | 5 | 134.69 | [7][8] (data derived) |

| Acetonitrile | 25 | 316.32 | [7][8] (data derived) |

| Acetonitrile | 50 | 832.18 | [7][8] (data derived) |

Note: Data from sources[7] and[8] were presented as mole fractions and have been converted to g/kg for comparative purposes. Data from[9] is expressed as % wt/wt, which is approximately g/kg of solution.

Experimental Protocol: Isothermal Equilibrium Method

To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The isothermal equilibrium (shake-flask) method is a gold standard for determining the solubility of solids in liquids.[7][8]

Causality and Experimental Design

The core principle is to create a saturated solution at a constant temperature, allow undissolved solid to settle, and then accurately measure the concentration of the solute in the liquid phase. Each step is designed to control variables and ensure a true equilibrium is reached and measured.

Caption: Standard workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of pure this compound to a known mass of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved and maintained.

-

-

Equilibration:

-

Place the vials in a thermostated water bath or shaker, maintained at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. This long duration accounts for slow dissolution kinetics and ensures the system is stable.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the thermostated bath for at least 6-12 hours. This allows the excess solid to settle completely, ensuring a clear supernatant for sampling.

-

-

Sampling:

-

Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature fluctuations from causing precipitation or dissolution, the syringe should be pre-heated (or pre-cooled) to the experimental temperature.

-

The syringe must be fitted with a particle filter (e.g., 0.45 µm PTFE) to prevent any undissolved microcrystals from being transferred.

-

-

Sample Analysis:

-

Dispense the filtered supernatant into a pre-weighed vial and record the exact mass of the sample.

-

Quantitatively dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

-

Analytical Quantification (HPLC Method):

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of methanol and water (pH adjusted to ~2.7 with formic acid) is a common choice.

-

Detection: Set the UV detector to 210 nm, where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Run these standards to generate a calibration curve (absorbance vs. concentration).

-

Sample Measurement: Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation and Validation:

-

Calculate the original concentration in the saturated solution, accounting for all dilution steps.

-

Express the final solubility in desired units (e.g., g/kg solvent, mole fraction).

-

The protocol is validated by running replicates (at least triplicate measurements) to ensure precision. The standard deviation should be within acceptable limits (e.g., <5%).

-

Thermodynamic Modeling and Correlation

Experimental solubility data can be correlated using thermodynamic models. This is useful for interpolating data to temperatures not experimentally measured and for gaining insight into the dissolution process. The modified Apelblat equation is commonly used for this purpose.[7][8]

The equation relates the mole fraction solubility (x) to temperature (T in Kelvin):

ln(x) = A + (B/T) + C·ln(T)

Where A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. These parameters encapsulate the thermodynamic properties of the solution process. Studies have shown this model provides a good correlation for this compound in various organic solvents.[7][8]

Conclusion

The solubility of this compound is a well-defined function of solvent type and temperature. It is highly soluble in polar organic solvents, particularly alcohols, and moderately soluble in water, with solubility increasing significantly with temperature. This behavior is dictated by the interplay of hydrogen bonding, polarity, and the endothermic nature of the dissolution process. For drug development and industrial applications, this data is critical for tasks ranging from reaction engineering to the design of crystallization processes for purification. The validated isothermal equilibrium method, coupled with HPLC analysis, provides a reliable framework for generating high-quality solubility data for novel solvent systems.

References

-

Chemcess. This compound: Properties, Reactions, Production And Uses. [Link]

-

ChemBK. Trans-crotonic acid. [Link]

-

Wikipedia. This compound. [Link]

-

Sinoright. This compound: Characteristics, Applications and Excellent Q. [Link]

-

HU Xingong, et al. HPLC Determination of Migration Levels of this compound from Food Contact Materials. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 2018, 54(3): 317-321. [Link]

-

LookChem. Solubilities of this compound in different organic solvents at several temperatures from (278.15 to 333.15) K. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 3724-65-0). [Link]

-

Universidad de Zaragoza. Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. [Link]

-

ResearchGate. Solubilities of this compound in different organic solvents at several temperatures from (278.15 to 333.15)K | Request PDF. [Link]

-

PubChem, National Institutes of Health. This compound | C4H6O2 | CID 637090. [Link]

-

Analytice. Laboratory analysis of this compound (CAS: 3724-65-0). [Link]

-

Chemguide. an introduction to carboxylic acids. [Link]

Sources

- 1. This compound | 107-93-7 [chemicalbook.com]

- 2. This compound: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]

- 3. chemcess.com [chemcess.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Solubilities of this compound in different organic solvents at several temperatures from (278.15 to 333.15) K-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crotonic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Abstract

Crotonic acid, a short-chain unsaturated carboxylic acid, is an important platform chemical with diverse industrial applications and emerging significance in the biomedical field. While traditionally produced through chemical synthesis, there is a growing interest in its natural origins and biosynthetic pathways for sustainable production and for understanding its biological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plant and microbial systems and delineates the core metabolic pathways responsible for its biosynthesis. We will examine the enzymatic steps that channel intermediates from fatty acid, amino acid, and carbohydrate metabolism towards the synthesis of crotonyl-CoA, the central precursor to this compound. Furthermore, this guide furnishes detailed experimental methodologies for the extraction and quantification of this compound from biological matrices and for the elucidation of its biosynthetic routes. Finally, we discuss the relevance of this compound and its metabolic pathways as targets for drug development, with a particular focus on the burgeoning field of protein crotonylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and biotechnological potential.

Introduction to this compound

This compound, systematically known as (2E)-but-2-enoic acid, is an alpha,beta-unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] It exists as a white crystalline solid with an odor reminiscent of butyric acid and is moderately soluble in water.[1][2] Its structure, featuring a trans-configured double bond conjugated to a carboxyl group, imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[1]

Chemical Properties and Isomers

The key chemical features of this compound are the carboxyl group and the carbon-carbon double bond. It has a cis-isomer, isothis compound, which is less stable. This compound's melting point is 70–73 °C, and its boiling point is 185–189 °C.[2] It participates in reactions typical of both carboxylic acids (e.g., esterification) and alkenes (e.g., addition reactions).[2]

Industrial Significance and Applications

Industrially, this compound is a versatile monomer. It is primarily used as a comonomer with vinyl acetate to produce copolymers that are widely applied in paints, adhesives, and coatings.[1][2] Its derivatives are also employed in the manufacturing of plasticizers, pharmaceuticals, and cosmetics.[1][3] For example, the reaction of crotonyl chloride with N-ethyl-2-methylaniline yields crotamiton, an agent used to treat scabies.[2]

Emerging Interest in Drug Development

The biomedical significance of this compound has expanded dramatically with the discovery of lysine crotonylation (Kcr), a post-translational modification (PTM) on histone and non-histone proteins. This PTM, which utilizes crotonyl-CoA as its substrate, directly links cellular metabolism to gene regulation and has been implicated in a variety of diseases.[1] This connection has opened new avenues for therapeutic intervention by targeting the enzymes that control the intracellular levels of crotonyl-CoA. Additionally, this compound derivatives are being explored as scaffolds for the development of novel therapeutic agents.

Natural Occurrence of this compound

This compound is a naturally occurring plant metabolite and can also be produced by microorganisms.[1] Its presence in nature, though not widespread in high concentrations, is significant from both an ecological and biotechnological perspective.

Microbial Sources

Several microbial systems are known to produce this compound or its precursors.

-

Engineered Microorganisms: Metabolic engineering has enabled the production of this compound in hosts like Yarrowia lipolytica. By expressing genes from the butanol-forming pathway of Clostridium beijerinckii, engineered strains have achieved production titers of up to 123.5 ± 6.8 mg/L.

-

Biopolymer Degradation: The bacterium Cupriavidus necator produces poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. Through thermal degradation (pyrolysis) of PHB-rich biomass, this compound can be produced with yields of 75% to 86%.[4] A novel thermolytic distillation process applied to PHB-enriched bacteria has been shown to recover this compound with yields of up to 78%.[5]

-

Natural Derivatives: The antibiotic mupirocin, extracted from Pseudomonas fluorescens, is a natural derivative of this compound.[6]

Plant Kingdom

This compound has been identified in several plant species, where it can play a role in allelopathy.

-

Daucus carota (Carrot): this compound has been isolated from carrot seeds and is identified as a potent herbicidal agent, inhibiting the growth of other plant seedlings.[1][7][8] The concentration is described as being at a "high level," suggesting it acts as an allelopathic factor.[7][8]

-

Croton tiglium: This plant, from which this compound was erroneously thought to be derived via saponification of its oil, does in fact contain the acid in its seeds.[1][2] It is considered one of the main irritant components of the seeds.[9]

Animal-Derived Products

This compound is not typically found as a free acid in animal products but exists transiently as its coenzyme A thioester, crotonyl-CoA, as an intermediate in fatty acid and amino acid metabolism within mitochondria.

Summary Table of Natural Sources and Concentrations

| Natural Source | Organism/Plant Part | Concentration / Yield | Reference(s) |

| Microbial (Engineered) | Yarrowia lipolytica (fermentation broth) | Up to 123.5 mg/L | |

| Microbial (Bioprocess) | Cupriavidus necator (from PHB pyrolysis) | 75-86% yield | [4] |

| Plant | Croton tiglium (seeds) | 0.001 mg/g | [9][10] |

| Plant | Daucus carota (seeds) | High levels reported, specific value not quantified | [7][8] |

Biosynthesis of this compound

The direct biosynthesis of free this compound is not a primary metabolic pathway. Instead, cellular metabolism converges on the production of its activated form, crotonyl-coenzyme A (crotonyl-CoA) . This intermediate is central to several key metabolic routes. The subsequent release of free this compound would require the action of a thioesterase.

The Fatty Acid Beta-Oxidation Pathway Reversal

One of the primary sources of crotonyl-CoA is the metabolism of short-chain fatty acids, essentially a reversal of the final steps of beta-oxidation. This pathway starts with acetyl-CoA and builds up to crotonyl-CoA.

-

3.1.1 Key Enzymatic Steps:

-

Thiolase (Thl): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

Hydroxybutyryl-CoA Dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.

-

Crotonase/Enoyl-CoA Hydratase (Crt/ECHS1): 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. This step is catalyzed by the enzyme known commonly as crotonase.

-

Acyl-CoA Dehydrogenase (ACADS/Bcd): In the context of butyrate metabolism, butyryl-CoA is oxidized to crotonyl-CoA by short-chain acyl-CoA dehydrogenase (ACADS). This is a key step linking butyrate oxidation to crotonyl-CoA pools.

-

-

3.1.2 Causality and Regulation: This pathway is fundamental in anaerobic bacteria for the production of butyrate, where the reduction of crotonyl-CoA to butyryl-CoA is a key energy-conserving step. In mammalian mitochondria, the enzymes for these reactions are part of the beta-oxidation machinery. The direction of the flux (synthesis vs. degradation) is governed by the redox state of the cell (NAD+/NADH ratio) and the relative concentrations of acetyl-CoA and butyryl-CoA.

-

3.1.3 Diagram: Butyrate Metabolism Pathway to Crotonyl-CoA

Caption: Key enzymatic steps leading to Crotonyl-CoA from Acetyl-CoA and Butyryl-CoA.

Amino Acid Catabolism

The degradation of certain amino acids, particularly lysine and tryptophan, provides a direct route to crotonyl-CoA, linking protein metabolism to the synthesis of this key intermediate.

-

3.2.1 Lysine Degradation Pathway: The canonical saccharopine pathway for lysine degradation occurs in the mitochondria and ultimately yields acetyl-CoA. A key intermediate in this multi-step process is glutaryl-CoA.

-

Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to produce crotonyl-CoA. This is a critical enzymatic step connecting lysine catabolism to the crotonyl-CoA pool.

-

-

3.2.2 Tryptophan Degradation Pathway: The catabolism of tryptophan also proceeds through intermediates that merge with the lysine degradation pathway, ultimately forming glutaryl-CoA, which is then converted to crotonyl-CoA by GCDH.

-

3.2.3 Causality and Significance: In certain cellular contexts, such as in glioblastoma stem cells, the upregulation of the lysine degradation pathway is co-opted to increase the intracellular concentration of crotonyl-CoA. This metabolic reprogramming enhances histone crotonylation, which in turn alters gene expression to promote cancer cell survival and immune evasion.

-

3.2.4 Diagram: Amino Acid Catabolism Leading to Crotonyl-CoA

Caption: Degradation pathways of Lysine and Tryptophan converge on Glutaryl-CoA, which is converted to Crotonyl-CoA by GCDH.

Experimental Methodologies

Studying the natural occurrence and biosynthesis of this compound requires robust analytical methods for its extraction and quantification, as well as techniques to trace its metabolic origins.

Protocol: Extraction and Quantification of this compound from Microbial Culture via GC-MS

This protocol provides a framework for the analysis of short-chain fatty acids, including this compound, from a bacterial fermentation broth. The principle involves solvent extraction, derivatization to increase volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

4.1.1 Materials

-

Microbial culture broth

-

Internal Standard (IS): e.g., deuterated butyric acid (d7-butyric acid)

-

Ethanol (or other suitable organic solvent like ethyl acetate)

-

Sodium hydroxide (NaOH), 0.8 M

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate

-

Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Dichloromethane

-

Centrifuge and tubes

-

Nitrogen evaporator or vacuum centrifuge

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

-

-

4.1.2 Step-by-Step Procedure

-

Sample Collection: Centrifuge an appropriate volume (e.g., 1-5 mL) of the microbial culture at high speed (e.g., 14,000 x g, 10 min, 4°C) to pellet the cells.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. This fraction contains the extracellular this compound.

-

Acidification & Internal Standard: Acidify the supernatant to a pH < 2 with concentrated HCl. Add a known amount of the internal standard solution.

-

Extraction: Add 2-3 volumes of an organic solvent (e.g., ethanol or ethyl acetate). Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases.

-

Solvent Collection: Carefully collect the organic (upper) phase and transfer it to a new tube. Repeat the extraction on the aqueous phase and pool the organic extracts.

-

Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The addition of a small amount of NaOH before evaporation can help prevent the loss of volatile acids by converting them to their non-volatile salts.

-

Derivatization: Re-dissolve the dried extract in a small volume of dichloromethane (e.g., 50 µL). Add the derivatization agent (e.g., 40 µL of MSTFA). Heat the sample at 70°C for 1-2 hours to convert the carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

-

Example GC Program: Start at 70°C for 2 min, ramp at 3°C/min to 200°C, then ramp at 20°C/min to 320°C and hold for 10 min.

-

MS Parameters: Use electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of TMS-crotonate and the internal standard.

-

-

-

4.1.3 Data Analysis and Interpretation:

-

Identify the TMS-crotonate peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the peak area of the target analyte and the internal standard.

-

Generate a calibration curve using known concentrations of this compound standard treated with the same extraction and derivatization procedure.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

-

-

4.1.4 Diagram: Workflow for this compound Quantification

Caption: General workflow for the quantification of this compound from a liquid culture sample using GC-MS.

Relevance and Future Directions in Drug Development

The metabolic pathways that produce and consume crotonyl-CoA are becoming increasingly recognized as critical nodes linking cellular state to pathophysiology, presenting new opportunities for drug discovery.

This compound as a Scaffold for Novel Therapeutics

The chemical structure of this compound serves as a useful starting point for medicinal chemistry campaigns. Its α,β-unsaturated carbonyl moiety is a Michael acceptor and can be modified to create derivatives with specific biological activities. For instance, substituted 4-oxo-crotonic acid derivatives have been synthesized and identified as inhibitors of Protein kinase B (PknB) in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[11]

Crotonylation: A Post-Translational Modification with Therapeutic Implications

The most significant link between this compound metabolism and drug development is the discovery of lysine crotonylation (Kcr).

-

Mechanism: Kcr is a dynamic PTM where a crotonyl group is transferred from crotonyl-CoA to the ε-amino group of a lysine residue on a protein, most notably histones. This process is catalyzed by "writer" enzymes (e.g., p300/CBP) and reversed by "eraser" enzymes (e.g., HDACs).

-

Function: The unique, planar, and rigid structure of the crotonyl group induces specific conformational changes in chromatin, distinguishing it from the more studied acetylation. Histone Kcr is strongly associated with active gene transcription.

-

Therapeutic Target: The intracellular concentration of crotonyl-CoA directly influences the level of protein crotonylation. Therefore, the enzymes responsible for its synthesis (e.g., ACADS, GCDH) and degradation (e.g., ECHS1/crotonase) are compelling targets for therapeutic intervention. Modulating the activity of these enzymes could alter the "crotonylome" and thereby influence the transcriptional programs driving diseases like cancer, metabolic disorders, and neurological diseases. For example, inhibiting GCDH in cancer cells that rely on lysine catabolism could deplete crotonyl-CoA, reduce pro-oncogenic histone crotonylation, and restore anti-tumor immune responses.

Conclusion

This compound, once viewed primarily as an industrial chemical, is now understood to be a key metabolite at the interface of cellular metabolism and epigenetic regulation. Its natural occurrence in plants and microbes provides a foundation for developing sustainable bio-production routes. The elucidation of its biosynthetic pathways, which funnel metabolites from fatty acids and amino acids into a central crotonyl-CoA pool, has been pivotal. This understanding not only informs metabolic engineering strategies but also unveils a sophisticated layer of biological control through protein crotonylation. The methodologies outlined herein provide a practical framework for researchers to explore these aspects further. For drug development professionals, the enzymes governing crotonyl-CoA homeostasis represent a new frontier of druggable targets, offering the potential to therapeutically modulate gene expression programs at the heart of numerous diseases.

References

-

Jasicka-Misiak, I., Wieczorek, P. P., & Kafarski, P. (2005). This compound as a bioactive factor in carrot seeds (Daucus carota L.). Phytochemistry, 66(12), 1485-1491. Available at: [Link]

- Grokipedia. (n.d.). This compound.

-

Wikipedia. (2023). This compound. Retrieved January 7, 2026, from [Link]

- Ariffin, H., et al. (2016). Bio-based this compound production. Google Patents (WO2016039618A1).

-

Parodi, A., et al. (2021). Bio-based this compound from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. Green Chemistry, 23, 3420-3427. Available at: [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved January 7, 2026, from [Link]

-

Pheng, C.-L., et al. (2014). Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and this compound in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process. Molecules, 19(12), 21330-21345. Available at: [Link]

-

ResearchGate. (n.d.). Findings of physiochemical parameters in unpurified and purified Croton tiglium seeds. Retrieved January 7, 2026, from [Link]

-

Xu, C., et al. (2018). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Advances, 8, 3482-3488. Available at: [Link]

-

ResearchGate. (n.d.). This compound as a bioactive factor in carrot seeds (Daucus carota L.). Retrieved January 7, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. swsbm.org [swsbm.org]

- 4. WO2016039618A1 - Bio-based this compound production - Google Patents [patents.google.com]

- 5. Bio-based this compound from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a bioactive factor in carrot seeds (Daucus carota L.) [pubmed.ncbi.nlm.nih.gov]

- 9. Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and this compound in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Cis-Trans Isomerism of But-2-enoic Acid for Advanced Drug Development